molecular formula C15H14O B15159157 1-(Naphthalen-1-yl)pent-3-en-2-one CAS No. 654643-32-0

1-(Naphthalen-1-yl)pent-3-en-2-one

Cat. No.: B15159157
CAS No.: 654643-32-0
M. Wt: 210.27 g/mol
InChI Key: TYFICSWSXYDFJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalen-1-yl)pent-3-en-2-one is an organic compound that belongs to the class of enaminones Enaminones are characterized by the presence of an amino group linked by a carbon-carbon double bond to a carbonyl group

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-yl)pent-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones.

    Reduction: Reduction reactions can convert the compound into naphthyl alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the naphthyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

    Oxidation: Naphthyl ketones

    Reduction: Naphthyl alcohols

    Substitution: Halogenated naphthyl derivatives

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)pent-3-en-2-one involves its interaction with molecular targets and pathways. The compound’s biological activity is attributed to the presence of the active N—C=C—C=O group within a ring system . This group is crucial for its interaction with various enzymes and receptors, leading to its observed effects.

Comparison with Similar Compounds

1-(Naphthalen-1-yl)pent-3-en-2-one can be compared with other enaminones and naphthyl derivatives:

    Similar Compounds:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the naphthyl group and the enaminone linkage

Properties

CAS No.

654643-32-0

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

1-naphthalen-1-ylpent-3-en-2-one

InChI

InChI=1S/C15H14O/c1-2-6-14(16)11-13-9-5-8-12-7-3-4-10-15(12)13/h2-10H,11H2,1H3

InChI Key

TYFICSWSXYDFJH-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.